molecular formula C12H11N5 B6328275 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 103984-26-5

1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B6328275
CAS RN: 103984-26-5
M. Wt: 225.25 g/mol
InChI Key: HMFJTCIVXMZQIC-UHFFFAOYSA-N
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Description

1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (p-TpyP) is a heterocyclic compound with a wide range of applications in scientific research. It is a versatile compound that can be used as a building block for the synthesis of many organic compounds, and it is also used in the study of biological systems.

Scientific Research Applications

Synthesis and Characterization

  • Wu et al. (2010) developed an efficient synthesis method for 6-aryl-3-cyano-5-alkylamino/arylamino-1-p-tolyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones, a related compound, using iminophosphorane-mediated annulation. This process was characterized by IR, NMR, MS, elemental analysis, and X-ray diffraction crystallography (Wu et al., 2010).

Molecular Structure and Vibrational Analysis

  • Shukla et al. (2015) conducted electronic structure calculations and vibrational assignments of 3-phenyl-1-tosyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, revealing its high chemical reactivity and charge transfer within the molecule (Shukla et al., 2015).

Antimicrobial and Antioxidant Activities

  • Rizk et al. (2020) synthesized pyrazolo[3,4-d]thiazole derivatives, which showed in vitro antimicrobial potential and antioxidant activities, suggesting their possible role as cathepsin D inhibitors with anticancer activity (Rizk et al., 2020).

Enzyme Inhibition Properties

  • Aydin et al. (2021) synthesized derivatives of pyrazolo[3,4-d]pyrimidine and evaluated their ability to inhibit acetylcholinesterase and carbonic anhydrase, highlighting the compounds' potential in pharmacology studies (Aydin et al., 2021).

Synthesis of Novel Derivatives

  • Rashad et al. (2014) reported the synthesis of novel pyrazolopyrimidine and pyrazolotriazolopyrimidine derivatives, emphasizing the importance of this compound class in the development of new molecules (Rashad et al., 2014).

Nucleophilic Substitution and Structural Analysis

  • Ogurtsov and Rakitin (2021) demonstrated the nucleophilic substitution of 1H-pyrazolo[3,4-d]pyrimidin-4-amine leading to the synthesis of a 4-substituted product, with its structure established through various spectroscopic techniques (Ogurtsov & Rakitin, 2021).

properties

IUPAC Name

1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5/c1-8-2-4-9(5-3-8)17-12-10(6-16-17)11(13)14-7-15-12/h2-7H,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFJTCIVXMZQIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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